Welcome to the BenchChem Online Store!
molecular formula C11H6Cl2N4 B8481945 7-(2,6-dichloropyridin-4-yl)-5H-pyrrolo[2,3-b]pyrazine

7-(2,6-dichloropyridin-4-yl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8481945
M. Wt: 265.09 g/mol
InChI Key: VTNMKHNLAICEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08383624B2

Procedure details

A suspension of EXAMPLE 14A (0.300 g, 0.740 mmol) in ethanol (6 mL) was treated with a solution of potassium hydroxide (0.166 g, 2.96 mmol) in water (1.5 mL). The mixture was heated at 50° C. for 1.5 h. After cooling, the mixture was concentrated and 20% brine, sodium bicarbonate, and ethyl acetate were added. The suspension in both layers was filtered, washed with water, and dried to give the title compound. The organic layer in the filtrate was separated, dried, and concentrated. The residue was treated with ethyl acetate and diethyl ether, filtered, washed with diethyl ether, and dried to give additional title compound for a combined yield of 0.140 g (71%).
Name
suspension
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[C:16]3[C:11](=[N:12][CH:13]=[CH:14][N:15]=3)[N:10](S(C3C=CC=CC=3)(=O)=O)[CH:9]=2)[CH:5]=[C:4]([Cl:26])[N:3]=1.[OH-].[K+]>C(O)C.O>[Cl:26][C:4]1[CH:5]=[C:6]([C:8]2[C:16]3[C:11](=[N:12][CH:13]=[CH:14][N:15]=3)[NH:10][CH:9]=2)[CH:7]=[C:2]([Cl:1])[N:3]=1 |f:1.2|

Inputs

Step One
Name
suspension
Quantity
0.3 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C1=CN(C2=NC=CN=C21)S(=O)(=O)C2=CC=CC=C2)Cl
Name
Quantity
0.166 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
20% brine, sodium bicarbonate, and ethyl acetate were added
FILTRATION
Type
FILTRATION
Details
The suspension in both layers was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C1=CNC2=NC=CN=C21)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.